

Application Note & Protocol: Synthesis of Second-Generation Grubbs Catalyst Utilizing IMes.HCl

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Compound of Interest

Compound Name: 1,3-dimesityl-1H-imidazol-3-ium

Cat. No.: B1312099

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Audience: Researchers, scientists, and drug development professionals involved in synthetic organic chemistry, particularly in the field of olefin metathesis.

Introduction: The second-generation Grubbs catalyst, (IMes)(PCy₃)Cl₂Ru=CHPh, is a cornerstone of modern organic synthesis, enabling efficient and functional-group-tolerant olefin metathesis reactions. Its enhanced activity and stability over the first-generation catalyst are attributed to the replacement of a tricyclohexylphosphine (PCy₃) ligand with a strongly donating N-heterocyclic carbene (NHC), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes).^[1] This document provides a detailed protocol for the synthesis of this catalyst, starting from the commercially available IMes.HCl salt and the first-generation Grubbs catalyst.

The synthesis is a two-part procedure:

- **Generation of the free IMes carbene:** The stable imidazolium salt, IMes.HCl, is deprotonated using a strong base under inert conditions to yield the highly reactive free carbene.
- **Ligand exchange:** The freshly prepared IMes carbene is reacted with the first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], to displace one of the PCy₃ ligands, affording the desired second-generation catalyst.

Experimental Protocols

Part 1: Purification of IMes.HCl (Optional but Recommended)

The purity of the IMes.HCl starting material is crucial for achieving high yields in the subsequent free carbene generation.^[2] Commercial IMes.HCl can contain impurities from its synthesis that inhibit the reaction. A purification via Soxhlet extraction is recommended.^[2]

Methodology:

- Place the commercial IMes.HCl into a cellulose thimble and insert it into a Soxhlet extractor.
- Fill the distillation flask with acetone.
- Heat the acetone to reflux. The solvent vapor will bypass the thimble, condense, and drip back through the IMes.HCl, slowly washing away impurities. Sparing solubility of IMes.HCl in acetone allows for the removal of more soluble by-products.^[2]
- Continue the extraction for 12-24 hours.
- Allow the apparatus to cool. Collect the purified, crystalline IMes.HCl from the thimble.
- Dry the material under high vacuum to remove any residual acetone.

Part 2: Synthesis of Free Carbene (IMes) from IMes.HCl

This procedure must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.

Methodology:

- In a glovebox, add purified IMes.HCl and potassium tert-butoxide (KOtBu) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
- Add anhydrous tetrahydrofuran (THF) to the flask.
- Seal the flask and remove it from the glovebox (if applicable).

- Stir the resulting suspension vigorously at room temperature for 2-4 hours. The reaction mixture will typically become a beige or off-white slurry.
- Remove the inorganic salts (KCl and unreacted K⁺OT⁻Bu) by filtration through a pad of Celite under an inert atmosphere.
- Wash the filter cake with additional anhydrous THF to ensure complete recovery of the product.
- Remove the solvent from the combined filtrates under high vacuum to yield the free IMes carbene as a white or pale yellow solid.
- The resulting free carbene is highly air- and moisture-sensitive and should be used immediately in the next step without further purification. Consistent yields greater than 90% can be achieved with pure starting material.[2]

Table 1: Reagents for Free Carbene (IMes) Synthesis

Reagent	Molar Mass (g/mol)	Equivalents	Amount (15 mmol scale)
IMes.HCl	340.91	1.0	5.11 g
K ⁺ OT ⁻ Bu	112.21	1.0	1.68 g
Anhydrous THF	-	-	~150 mL

Part 3: Synthesis of Second-Generation Grubbs Catalyst

This procedure involves the reaction of the first-generation Grubbs catalyst with the freshly prepared free IMes carbene. All manipulations should be performed under an inert atmosphere.

Methodology:

- In a glovebox, dissolve the first-generation Grubbs catalyst, [Cl₂(PCy₃)₂Ru=CHPh], in anhydrous toluene in a Schlenk flask.

- In a separate flask, dissolve the freshly prepared free IMes carbene from Part 2 in anhydrous toluene.
- Slowly add the solution of the free IMes carbene to the stirring solution of the first-generation catalyst at room temperature.
- Stir the reaction mixture at a temperature between 20-80°C for 12-48 hours.[3] The reaction progress can be monitored by ³¹P NMR for the disappearance of the signal corresponding to the starting material. The color of the solution will typically change from purple to a reddish-brown or dark brown.
- After the reaction is complete, cool the mixture to room temperature and concentrate it under vacuum to about one-third of the original volume.
- Add pentane or hexane to precipitate the product.
- Isolate the solid product by filtration, wash it with several portions of cold pentane or hexane to remove soluble impurities.
- Dry the resulting reddish-brown solid under high vacuum.

Table 2: Reagents for Second-Generation Grubbs Catalyst Synthesis

Reagent	Molar Mass (g/mol)	Equivalents	Amount (10 mmol scale)
Grubbs Catalyst G1	822.96	1.0	8.23 g
Free Carbene (IMes)	304.46	1.05	3.20 g
Anhydrous Toluene	-	-	~200 mL
Pentane/Hexane	-	-	For precipitation/washing

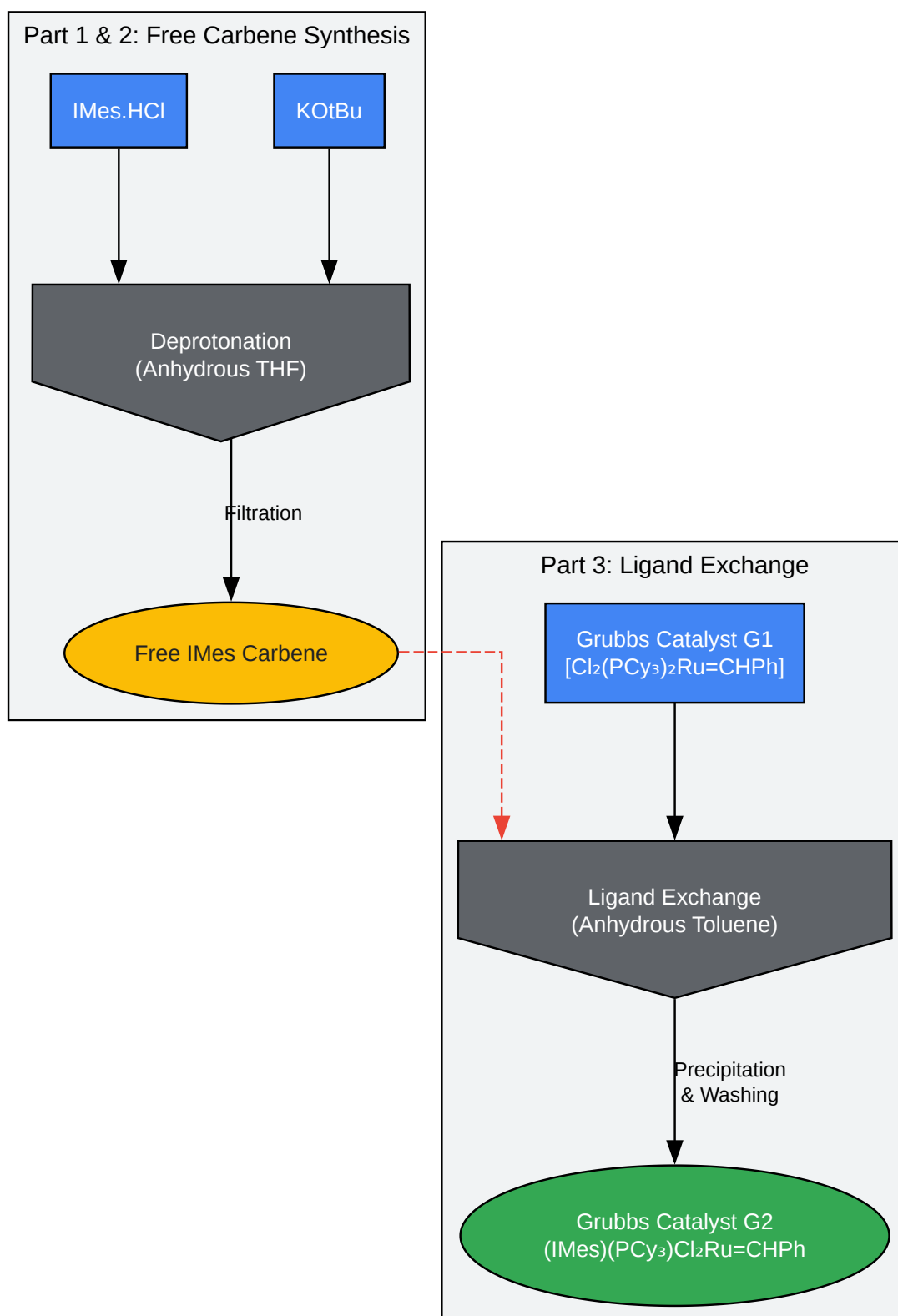
Table 3: Summary of Reaction Conditions and Expected Yields

Step	Key Parameters	Typical Values	Expected Yield
Free Carbene Synthesis	Temperature, Time	Room Temp, 2-4 h	>90% ^[2]
Grubbs G2 Synthesis	Temperature, Time	20-80 °C, 12-48 h ^[3]	45-85%
Purification	Method	Precipitation/Washing	-

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the second-generation Grubbs catalyst from its precursors.

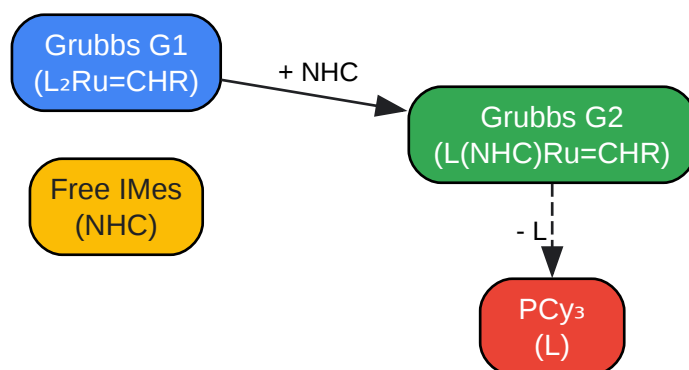


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Caption: Workflow for the synthesis of Grubbs G2 catalyst.

Catalyst Formation Pathway

This diagram shows the logical relationship in the ligand exchange step where the NHC ligand displaces a phosphine ligand.



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